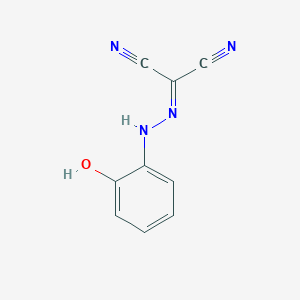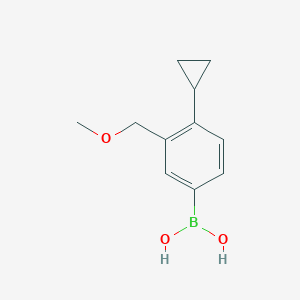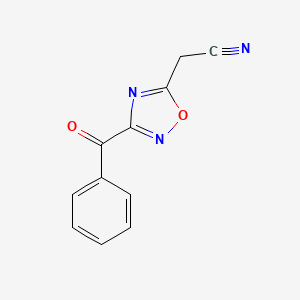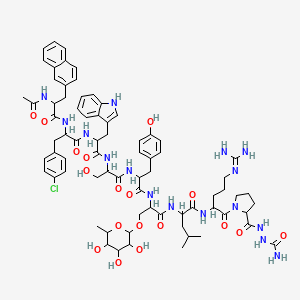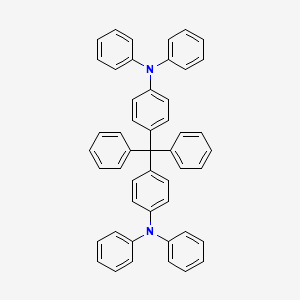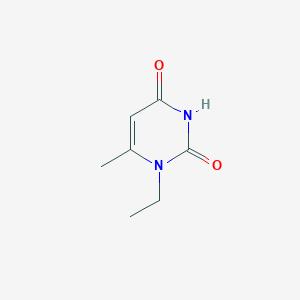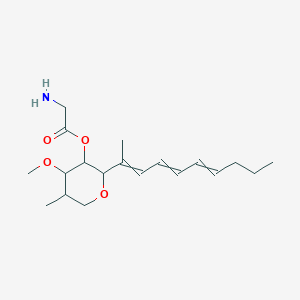
(2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate is a complex organic compound with a unique structure that includes a triene system, a methoxy group, and an aminoacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate typically involves multiple steps, including the formation of the triene system, the introduction of the methoxy group, and the coupling with aminoacetate. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of triene systems and methoxy groups on biological activity. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may offer therapeutic benefits, such as anti-inflammatory or anticancer properties.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of (2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate involves its interaction with specific molecular targets. The triene system and methoxy group may interact with enzymes or receptors, leading to changes in cellular pathways. The aminoacetate moiety can facilitate the compound’s entry into cells and its subsequent biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate: Unique due to its specific combination of functional groups.
This compound: Similar in structure but may differ in the position of functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a triene system, methoxy group, and aminoacetate moiety. This combination offers a distinct set of chemical and biological properties that can be leveraged for various applications.
Propiedades
Fórmula molecular |
C19H31NO4 |
|---|---|
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
(2-deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate |
InChI |
InChI=1S/C19H31NO4/c1-5-6-7-8-9-10-11-14(2)18-19(24-16(21)12-20)17(22-4)15(3)13-23-18/h7-11,15,17-19H,5-6,12-13,20H2,1-4H3 |
Clave InChI |
FIFAQBUMNRZWOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC=CC=C(C)C1C(C(C(CO1)C)OC)OC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-Bromo-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B14083068.png)
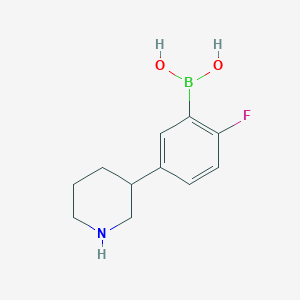
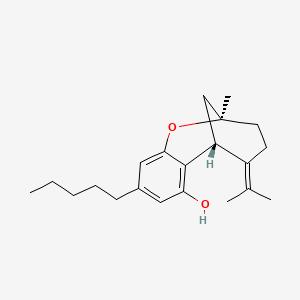
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083087.png)

![1-(4-Fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083098.png)
